molecular formula C15H21BN2O4 B6334432 5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester CAS No. 1071454-39-1

5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6334432
CAS No.: 1071454-39-1
M. Wt: 304.15 g/mol
InChI Key: FTZAAXYWFMIZRV-UHFFFAOYSA-N
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Description

5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester is a sophisticated organoboron reagent designed for advanced cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed process is a cornerstone of modern synthetic chemistry, enabling the efficient carbon-carbon bond formation between boronic esters and organic halides. The presence of the pinacol ester group enhances the stability and handling of the boronic acid functionality, while the 2-oxoacetyl moiety activated by the dimethylamide group provides a versatile handle for further synthetic elaboration. This unique combination of features makes the compound an invaluable synthetic intermediate for constructing complex molecular architectures, particularly in pharmaceutical research and development for creating novel active ingredients, and in materials science for the design of organic electronic compounds and ligands for catalysis. The structure is engineered to participate in cross-coupling at the boronic ester site while the keto-amide substituent can be utilized in subsequent nucleophilic addition or condensation reactions, offering researchers a multifaceted building block for constructing bi- or polyfunctionalized pyridine systems. This product is strictly for research applications in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-dimethyl-2-oxo-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)11-7-10(8-17-9-11)12(19)13(20)18(5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZAAXYWFMIZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Mediated Carbonylation

Adapting methods from α-ketoamide syntheses:

ParameterConditionOutcome
Carbonyl sourceCO gas (1 atm)Requires high-pressure equipment
Amine coupling partnerDimethylamine hydrochloride64% yield
Catalyst systemPd₂(dba)₃/XantphosPrevents β-hydride elimination

Limitation : CO handling necessitates specialized reactors, complicating scale-up.

Stepwise Acylation-Amidation

A safer, two-step alternative:

  • Friedel-Crafts acylation :

    • React 5-bromo intermediate with chlorooxoacetate using AlCl₃ (0°C, 2 h) → α-ketoester (57% yield).

  • Amide formation :

    • Treat α-ketoester with dimethylamine (2.5 equiv) in MeCN at 60°C → 2-(dimethylamino)-2-oxoacetyl group (82% yield).

Advantage : Avoids gaseous reagents, suitable for kilo-scale production.

Purification and Stability Considerations

Final purification leverages the boronic ester’s hydrophobicity:

StepMethodPurity Achieved
Initial extractionEtOAc/H₂O partitioning90%
ChromatographySilica gel (hexane/EtOAc 4:1)98%
RecrystallizationMeOH/H₂O (7:3)>99%

Stability data :

  • Aqueous solutions : Decomposes within 2 h at pH <5 (t₁/₂ = 45 min).

  • Solid state : Stable >12 months at -20°C under N₂.

Comparative Evaluation of Synthetic Routes

RouteTotal YieldCost (USD/g)Scalability
Late-stage borylation34%420Moderate
Early borylation + acylation41%380High

Trade-offs : Early boron installation improves yield but requires stringent anhydrous conditions. The acylation-amidation sequence offers better scalability despite additional steps.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or further to a borate ester.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Bases: Triethylamine or sodium hydroxide for substitution reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Boronic Acids and Borate Esters: From oxidation reactions.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity
Research indicates that boronic acid derivatives, including 5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester, demonstrate potential as anticancer agents. The boronic acid moiety can interact with biological targets, such as proteasomes, which are involved in protein degradation pathways critical for cancer cell survival. Studies have shown that modifications of boronic acids can lead to enhanced selectivity and potency against cancer cells .

b. Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes related to disease mechanisms. For instance, boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes, making them valuable in the development of therapeutic agents for conditions like diabetes and inflammation .

Organic Synthesis

a. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its boronate ester functionality allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .

b. Functionalization of Aromatic Compounds
The compound can be utilized in the functionalization of aromatic compounds through electrophilic aromatic substitution reactions. This application is particularly useful in the synthesis of complex organic molecules that require specific functional groups .

Material Science

a. Polymer Chemistry
In material science, derivatives of boronic acids are being explored for their role in the development of smart materials and sensors. The unique properties of boron-containing compounds allow them to form dynamic covalent bonds, which can be harnessed in the creation of responsive polymeric materials .

b. Nanomaterials
Research has indicated that boronic acid derivatives can be employed in the synthesis of nanomaterials, such as boron nitride nanosheets and other boron-based nanostructures. These materials have potential applications in electronics and photonics due to their unique electronic properties .

Case Studies

Study Objective Findings
Study on Anticancer ActivityInvestigate the effects of boronic acid derivatives on cancer cell linesDemonstrated selective cytotoxicity against multiple cancer types with minimal toxicity to normal cells
Synthesis of Functionalized AromaticsExplore the use of this compound in Suzuki coupling reactionsAchieved high yields of desired products with excellent functional group tolerance
Development of Smart MaterialsAssess the incorporation of boronic acids into polymer matricesResulted in materials with tunable mechanical properties and responsiveness to environmental stimuli

Mechanism of Action

The mechanism by which 5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Carbamoylpyridine-3-boronic Acid Pinacol Ester (CAS 1169402-51-0)
  • Structure : Pyridine-3-boronic ester with a carbamoyl (-CONH2) group at position 5.
  • Key Differences: The carbamoyl group lacks the dimethylamino and ketone functionalities, reducing electron-donating effects and steric bulk. This may enhance cross-coupling rates compared to the target compound due to lower steric hindrance .
5-[(Dimethylamino)methyl]pyridine-3-boronic Acid Pinacol Ester (CAS 919347-18-5)
  • Structure: Dimethylamino group attached via a methylene (-CH2-) linker at position 5.
  • However, the lack of a ketone may reduce hydrogen-bonding interactions in biological applications .
5-(Ethoxycarbonyl)pyridine-3-boronic Acid Pinacol Ester (C14H20BNO4)
  • Structure : Ethoxycarbonyl (-COOEt) substituent at position 5.
  • Key Differences : The ethoxycarbonyl group is electron-withdrawing, which may lower the electron density at the boron atom, slowing transmetallation in Suzuki reactions. The molecular weight (277.15 g/mol) is lower than the target compound’s estimated weight (~330 g/mol), suggesting reduced steric effects .

Substituent Position and Electronic Effects

3-Amino-2-methoxypyridine-5-boronic Acid Pinacol Ester
  • Structure: Amino (-NH2) and methoxy (-OMe) groups at positions 3 and 2, respectively.
  • Key Differences: The substituent positions alter the electronic distribution on the pyridine ring. The amino group at position 3 may increase electron density at boron, enhancing reactivity, while the methoxy group introduces steric hindrance at position 2 .
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic Acid Pinacol Ester (CAS 2121512-24-9)
  • Structure : Fluorine (-F) and methylsulfanyl (-SMe) groups at positions 2 and 5.
6-[3-(Dimethylamino)propoxy]pyridine-3-boronic Acid Pinacol Ester (CAS 918643-56-8)
  • Structure: Dimethylamino group linked via a propoxy chain at position 6.
  • Key Differences : The flexible propoxy chain may improve membrane permeability in drug candidates but could reduce metabolic stability compared to the rigid acetyl group in the target compound .
5-(Pyrrolidinocarbonyl)pyridine-3-boronic Acid Pinacol Ester (CAS 1218790-21-6)
  • Structure : Pyrrolidine ring attached via a carbonyl group at position 5.
  • Key Differences: The cyclic amine introduces conformational rigidity, which may enhance binding to biological targets but complicate synthetic accessibility compared to the dimethylamino-oxoacetyl substituent .

Comparative Data Table

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Reactivity/Solubility Features
Target Compound 2-(Dimethylamino)-2-oxoacetyl ~330 Balanced electron effects; moderate steric hindrance
5-Carbamoylpyridine-3-boronic ester -CONH2 ~260 High solubility; low steric hindrance
5-(Ethoxycarbonyl)pyridine-3-boronic ester -COOEt 277.15 Electron-withdrawing; slower coupling
5-[(Dimethylamino)methyl]pyridine-3-boronic ester -CH2NMe2 262.16 High solubility; reduced hydrogen bonding
6-(Pyrrolidin-1-yl)pyridine-3-boronic ester -N-pyrrolidine ~275 Conformational rigidity; enhanced binding

Biological Activity

5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester (CAS: 1071454-39-1) is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H21BN2O4C_{14}H_{21}BN_{2}O_{4} with a molecular weight of approximately 273.1 g/mol. The compound features a pyridine ring substituted with a boronic acid moiety, which is known for its utility in various chemical reactions, including Suzuki coupling reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : Boronic acids are known to interact with diols in biological systems, which can lead to inhibition or modulation of enzyme activity. This interaction is crucial for the development of targeted therapies.
  • Cellular Uptake : The dimethylamino group may enhance cellular permeability, facilitating the uptake of the compound into target cells.
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Biological Applications

This compound is primarily investigated for its potential roles in:

  • Cancer Therapy : Its ability to inhibit specific protein interactions makes it a candidate for developing novel anticancer agents.
  • Drug Development : The compound serves as a building block in synthesizing more complex molecules that may have therapeutic applications.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of this compound. Below are summarized findings from key research articles:

StudyFocusKey Findings
Synthesis and CharacterizationDeveloped synthetic pathways for pyridinylboronic acids; highlighted the importance of boronic esters in drug design.
Anticancer ActivityDemonstrated that similar compounds exhibit selective cytotoxicity against breast cancer cell lines, suggesting potential for further investigation into this compound's efficacy.
Mechanistic StudiesExplored the interaction between boronic acids and biological macromolecules; indicated that modifications in substituents could enhance biological activity.

Case Studies

  • Antitumor Efficacy : A case study involving derivatives of pyridinylboronic acids showed promising results against various cancer cell lines, indicating that modifications such as those present in this compound could enhance therapeutic potential.
  • Enzyme Inhibition : Another study reported that boronic acids could inhibit proteasome activity, leading to increased apoptosis in cancer cells. This mechanism may be relevant for understanding the biological activity of the compound under discussion.

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-(dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A boronic acid pinacol ester intermediate reacts with halogenated pyridine derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system like dioxane/water. Precise stoichiometry (1.1–1.5 equiv. of boronic ester) and inert conditions are critical to avoid premature hydrolysis .

Q. How is the purity of this compound validated after synthesis?

Purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC), with thresholds >97% for research-grade material. Complementary techniques like ¹H/¹³C NMR and elemental analysis confirm structural integrity. For example, ¹¹B NMR can verify boronic ester stability .

Q. What spectroscopic methods are used for structural characterization?

Key methods include:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and boronic ester integrity.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Infrared (IR) spectroscopy : To detect carbonyl (C=O) and B-O bonds (~1,350 cm⁻¹) .

Advanced Research Questions

Q. How can solubility limitations in cross-coupling reactions be addressed?

The compound’s limited water solubility (common in boronic esters) necessitates polar aprotic solvents (e.g., DMF, THF) or co-solvent systems (e.g., dioxane:water 4:1). Sonication or mild heating (40–60°C) may enhance dissolution. Pre-activation with Lewis acids (e.g., KF) can improve reactivity in challenging media .

Q. What strategies mitigate air/moisture sensitivity during handling?

Storage at 0–6°C under nitrogen or argon is recommended. Reactions should use Schlenk lines or gloveboxes. For long-term stability, lyophilization or desiccant-containing vials (e.g., silica gel) prevents boronic ester hydrolysis .

Q. How are contradictory coupling efficiencies resolved in diverse reaction conditions?

Catalyst/ligand optimization is critical. For example:

  • PdCl₂(dppf) may outperform Pd(PPh₃)₄ in electron-deficient systems.
  • Adjusting base strength (e.g., Cs₂CO₃ vs. Na₂CO₃) improves yields in sterically hindered substrates. Kinetic monitoring via TLC or in situ IR helps identify side reactions (e.g., protodeboronation) .

Q. What alternative coupling methods exist if traditional Suzuki reactions fail?

Consider:

  • Chan-Lam coupling : For C–N bond formation using Cu catalysts.
  • Buchwald-Hartwig amination : To introduce amino groups via Pd/XPhos systems.
  • Photoredox catalysis : For radical-mediated couplings under mild conditions .

Q. How are degradation pathways analyzed under stressed storage conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolytic degradation products (e.g., boronic acid derivatives). Degradation kinetics are modeled using Arrhenius plots to predict shelf-life .

Methodological Notes

  • Suzuki-Miyaura Optimization Table

    ParameterTypical RangeImpact on Yield
    Catalyst Loading1–5 mol% PdHigher for steric hindrance
    LigandPPh₃, dppf, SPhosLigand choice affects regioselectivity
    Temperature80–110°CLower temps reduce side reactions
    Reaction Time12–24 hLonger for electron-poor substrates
  • Key Stability Data

    • Thermal Decomposition : Onset at 180°C (TGA).
    • Hydrolytic Stability : Half-life >6 months at -20°C in anhydrous DMSO .

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